molecular formula C15H13NO2S3 B2439383 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2097862-01-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No.: B2439383
CAS No.: 2097862-01-4
M. Wt: 335.45
InChI Key: DMNIJMPQFMPMRG-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a complex organic compound featuring a bithiophene core

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-10(9-16-15(18)14-4-2-8-20-14)11-5-6-13(21-11)12-3-1-7-19-12/h1-8,10,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNIJMPQFMPMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of thiophene derivatives through catalytic reactions such as Suzuki-Miyaura or Stille coupling Reaction conditions often involve the use of catalysts like palladium or nickel, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to scale up the production while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is unique due to its combination of a bithiophene core with a hydroxyethyl group and a carboxamide linkage. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a thiophene derivative with significant potential in medicinal chemistry and organic electronics. Its unique structural features, including a bithiophene moiety, a hydroxyethyl group, and a carboxamide functional group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's molecular formula is C15H13NO2S3C_{15}H_{13}NO_2S_3, with a molecular weight of approximately 335.5 g/mol. The presence of the bithiophene structure enhances its electronic properties, allowing for π–π stacking interactions with biological molecules, while the hydroxyethyl and carboxamide groups facilitate hydrogen bonding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives can exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. The specific interactions of this compound with microbial targets are still under investigation but are believed to involve disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interactions :
    • Hydrogen Bonding : The hydroxyethyl and carboxamide groups allow for strong hydrogen bonding with biological macromolecules.
    • π–π Stacking : The bithiophene moiety facilitates π–π stacking interactions with nucleic acids or proteins, potentially influencing their structure and function.
  • Cellular Pathways :
    • Interaction studies indicate that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. Specific pathways under investigation include those related to oxidative stress and inflammation.

Anticancer Activity

A study focusing on the anticancer effects of thiophene derivatives reported that this compound exhibited significant cytotoxicity against Caco-2 cells when treated at concentrations of 100 µM for 24 hours. The results indicated a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001). This suggests selective targeting of cancerous cells while sparing normal cells.

Antimicrobial Activity

In another investigation, thiophene derivatives were screened for antimicrobial efficacy. This compound demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's ability to disrupt bacterial cell membranes was hypothesized as a key mechanism behind its antimicrobial effects.

Comparative Analysis

Property This compound Other Thiophene Derivatives
Molecular Weight335.5 g/molVaries
Anticancer ActivitySignificant against Caco-2 cells (39.8% viability reduction)Varies; some show higher efficacy
Antimicrobial ActivityModerate against MRSASome exhibit broad-spectrum activity
MechanismHydrogen bonding; π–π stackingSimilar mechanisms reported

Q & A

Q. How can the synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide be optimized for higher yield and purity?

Methodological Answer: The synthesis involves coupling bithiophene derivatives with hydroxyethyl and carboxamide precursors. Key strategies include:

  • Catalyst Screening : High-throughput screening of palladium-based catalysts (e.g., Suzuki-Miyaura coupling) to optimize cross-coupling efficiency .
  • Reaction Condition Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to minimize side reactions .
  • Continuous Flow Chemistry : Implementing flow reactors for precise control of reaction parameters during scale-up .
  • Purification Techniques : Using gradient elution in column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the pure compound .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of thiophene protons (δ 6.8–7.5 ppm), hydroxyethyl (–OH at δ 2.5–3.5 ppm), and carboxamide (–CONH– at δ 8.0–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H/O–H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ~335.45) and fragmentation pattern .

Advanced Research Questions

Q. How does the bithiophene moiety influence the compound’s electronic properties for applications in organic electronics?

Methodological Answer: The bithiophene core enables:

  • π–π Stacking Interactions : Enhances charge carrier mobility in organic semiconductors, critical for OLEDs and photovoltaics .
  • Electron Delocalization : The conjugated system lowers bandgap energy (measured via UV-Vis spectroscopy), improving light absorption/emission efficiency .
  • Doping Studies : Incorporating electron-withdrawing groups (e.g., –CF3_3) on the carboxamide can further tune conductivity .

Q. What experimental strategies resolve contradictions in biological activity data between similar thiophene carboxamides?

Methodological Answer: Discrepancies arise from structural variations (e.g., substituent positioning). Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying the hydroxyethyl or phenyl groups and comparing IC50_{50} values in enzyme inhibition assays .
  • Molecular Dynamics Simulations : Modeling interactions with target proteins (e.g., FABP4) to identify critical binding residues .
  • Assay Standardization : Replicating studies under identical conditions (pH, temperature, cell lines) to isolate structural effects .

Q. How can the compound’s interaction with biological targets be experimentally elucidated?

Methodological Answer: Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (kon_{on}/koff_{off}) to receptors like GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Cellular Imaging : Fluorescent tagging (e.g., FITC conjugation) to track subcellular localization in live-cell assays .

Q. What computational methods predict the compound’s reactivity in different solvent systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates solvation energies and transition states for hydrolysis or oxidation reactions .
  • Solvent Parameterization : Kamlet-Taft or Hansen parameters predict solubility and stability in polar aprotic vs. protic solvents .
  • Reaction Pathway Mapping : Molecular docking with enzyme active sites (e.g., cytochrome P450) models metabolic degradation pathways .

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